molecular formula C24H24FN3O3 B2435114 N'-(4-(tert-butyl)benzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105211-54-8

N'-(4-(tert-butyl)benzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Cat. No.: B2435114
CAS No.: 1105211-54-8
M. Wt: 421.472
InChI Key: PJVTWAHBKKHLQD-UHFFFAOYSA-N
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Description

N'-(4-(tert-butyl)benzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a synthetic compound that belongs to the class of dihydropyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-(4-(tert-butyl)benzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide can be achieved through a multi-step reaction. The process typically involves the condensation of 4-(tert-butyl)benzoyl chloride with 4-fluorobenzylamine to form the intermediate N'-(4-(tert-butyl)benzoyl)-4-fluorobenzylamine. This intermediate is then reacted with ethyl acetoacetate under basic conditions to form the dihydropyridine ring. Finally, carbohydrazide is introduced to complete the synthesis, forming the target compound. Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of automated reactors, controlled temperature conditions, and high-purity reagents.

Chemical Reactions Analysis

Types of Reactions: N'-(4-(tert-butyl)benzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide can undergo various chemical reactions, including:

  • Oxidation

    The compound can be oxidized to form more reactive intermediates, which can be further utilized in synthesis.

  • Reduction

    Reduction can lead to the formation of different dihydropyridine derivatives.

  • Substitution

    The presence of functional groups like fluorobenzyl and tert-butyl allows for substitution reactions to occur. Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major Products: Depending on the reaction, products can range from oxidized derivatives, reduced forms, to various substituted analogs.

Scientific Research Applications

N'-(4-(tert-butyl)benzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide has found applications in:

  • Chemistry

    Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology

    Studied for its potential interactions with biological molecules and its effects on cellular processes.

  • Medicine

    Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry

    Utilized in the development of new materials and as a precursor in the synthesis of more complex compounds.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the specific application. In biological systems, it can interact with enzymes and receptors, modulating their activity. The presence of the dihydropyridine ring and the functional groups allows for specific binding interactions with molecular targets, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

N'-(4-(tert-butyl)benzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is unique due to its combination of functional groups and the dihydropyridine core. Similar compounds include other dihydropyridine derivatives like nifedipine and amlodipine, but the addition of the tert-butyl and fluorobenzyl groups imparts distinct chemical and biological properties. These structural differences can lead to variations in reactivity, potency, and selectivity in their respective applications.

Properties

IUPAC Name

N'-(4-tert-butylbenzoyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O3/c1-24(2,3)18-10-8-17(9-11-18)21(29)26-27-22(30)20-5-4-14-28(23(20)31)15-16-6-12-19(25)13-7-16/h4-14H,15H2,1-3H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVTWAHBKKHLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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